molecular formula C11H12N2O2S B13212129 Methyl 2-(2-imino-6-methyl-2,3-dihydro-1,3-benzothiazol-3-yl)acetate

Methyl 2-(2-imino-6-methyl-2,3-dihydro-1,3-benzothiazol-3-yl)acetate

Cat. No.: B13212129
M. Wt: 236.29 g/mol
InChI Key: FROZCCVEIOTPRS-UHFFFAOYSA-N
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Description

Methyl 2-(2-imino-6-methyl-2,3-dihydro-1,3-benzothiazol-3-yl)acetate is a heterocyclic compound featuring a benzothiazole core fused with a dihydrothiazole ring. The structure includes a methyl group at the 6-position of the benzothiazole moiety and an imino (=NH) group at the 2-position, esterified with a methyl acetate side chain. This compound belongs to a class of bioactive molecules often explored for pharmaceutical applications due to their ability to engage in hydrogen bonding and π-π stacking interactions. Structural characterization likely employs crystallographic tools such as SHELX programs (), which are widely used for small-molecule refinement .

Properties

Molecular Formula

C11H12N2O2S

Molecular Weight

236.29 g/mol

IUPAC Name

methyl 2-(2-imino-6-methyl-1,3-benzothiazol-3-yl)acetate

InChI

InChI=1S/C11H12N2O2S/c1-7-3-4-8-9(5-7)16-11(12)13(8)6-10(14)15-2/h3-5,12H,6H2,1-2H3

InChI Key

FROZCCVEIOTPRS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)N(C(=N)S2)CC(=O)OC

Origin of Product

United States

Preparation Methods

Overview:

A common approach involves the condensation of 2-aminothiophenol derivatives with aldehydes or ketones bearing methyl groups, followed by cyclization to form the benzothiazole nucleus.

Procedure:

  • Starting materials: 2-Aminothiophenol and methyl-substituted aldehydes (e.g., acetaldehyde or methyl ketones).
  • Reaction conditions: Acid catalysis (e.g., acetic acid) under reflux in solvents like ethanol or acetic acid.
  • Mechanism: The amino group reacts with the aldehyde to form an imine intermediate, which then undergoes cyclization with the thiol group to produce the benzothiazole ring.

Key steps:

  • Formation of imine intermediate.
  • Cyclization facilitated by acid catalysis.
  • Aromatization or partial reduction to obtain the dihydrobenzothiazole derivative.

Research findings:

  • Abrol et al. (2019) reported condensation reactions involving 2-aminothiophenol and aldehydes in methanol/water systems, catalyzed by ammonium chloride, yielding benzothiazole derivatives efficiently.

Heterocyclization of Thioureas with Acetylenic Derivatives

Overview:

This method involves the heterocyclization of N-substituted thioureas with acetylenic compounds such as dimethyl acetylenedicarboxylate (DMAD), leading to benzothiazole derivatives with functional groups suitable for further modifications.

Procedure:

  • Starting materials: 1-aroyl-3-(2-benzothiazolyl)thioureas and DMAD.
  • Reaction conditions: Dry methanol at room temperature, typically without catalysts.
  • Process:
    • Addition of DMAD to the thiourea solution.
    • Stirring for 2-3 hours until precipitate forms.
    • Filtration and purification via recrystallization.

Research findings:

  • MedChemComm (2014) described heterocyclization of thioureas with DMAD to produce methyl 2-(2-benzamido-3-(2-benzothiazolyl)-4-oxothiazolidin-5-ylidene)acetates, which are precursors to the target compound.

Cyclization of 2-Aminothiophenols with Alkylating Agents

Overview:

Alkylation of 2-aminothiophenol with methylating agents such as methyl iodide or dimethyl sulfate, followed by cyclization, can produce methylated benzothiazoles.

Procedure:

  • Step 1: Methylation of 2-aminothiophenol to form N-methyl derivatives.
  • Step 2: Cyclization with suitable aldehydes or ketones under acid catalysis.
  • Reaction conditions: Reflux in solvents like ethanol, with acids such as polyphosphoric acid (PPA).

Research findings:

  • Khalil et al. described condensation of amino esters with aromatic amines in PPA at elevated temperatures to synthesize 2-substituted benzothiazoles.

Oxidative Cyclization of 2-Mercaptobenzothiazoles

Overview:

Oxidation of 2-mercaptobenzothiazoles with oxidizing agents like hydrogen peroxide or potassium permanganate can yield benzothiazolone derivatives, which serve as intermediates.

Procedure:

  • Oxidize 2-mercaptobenzothiazole in aqueous media.
  • Followed by functionalization at the C-6 position with methyl groups via alkylation or substitution reactions.

Research findings:

  • The patent RU2461552C1 describes oxidation methods to generate benzothiazolone derivatives with carbamate functions at the C-6 atom, which can be further modified to include methyl groups.

Formation of the Imino Group at the 3-Position

Overview:

The imino group (–C=N–) at the 3-position can be introduced via condensation of the benzothiazole core with suitable amines or aldehydes.

Procedure:

  • React the benzothiazole-2-carboxaldehyde or related intermediates with primary amines under dehydrating conditions.
  • Use of catalysts like acetic acid or p-toluenesulfonic acid (p-TsOH) facilitates the formation of the imine.

Research findings:

  • The synthesis of 2-imino-6-methylbenzothiazole derivatives has been achieved via condensation with methylamine or related amines, providing a route to the target compound.

Summary of Preparation Pathways with Data Table

Method Starting Materials Key Reagents Reaction Conditions Main Intermediates Advantages References
Condensation of 2-aminothiophenol with aldehydes 2-Aminothiophenol, methyl aldehyde Acid catalyst Reflux in ethanol/water Benzothiazole derivatives Simple, high yield ,
Heterocyclization of thioureas with DMAD N-Aroylthioureas, DMAD Dry methanol Room temperature Benzothiazol-2-yl derivatives Versatile, high selectivity
Alkylation of 2-aminothiophenol 2-Aminothiophenol, methyl halides PPA or acid Elevated temperature Methylated benzothiazoles Efficient for methylation
Oxidative cyclization 2-Mercaptobenzothiazole Hydrogen peroxide Aqueous, mild oxidation Benzothiazolone intermediates Useful for functionalization

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(2-imino-6-methyl-2,3-dihydro-1,3-benzothiazol-3-yl)acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the imino group to an amino group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amino derivatives.

    Substitution: Various substituted benzothiazole derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 2-(2-imino-6-methyl-2,3-dihydro-1,3-benzothiazol-3-yl)acetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 2-(2-imino-6-methyl-2,3-dihydro-1,3-benzothiazol-3-yl)acetate involves its interaction with specific molecular targets. The imino group can form hydrogen bonds with active sites of enzymes or receptors, leading to inhibition or modulation of their activity. The benzothiazole ring can also participate in π-π interactions with aromatic residues in proteins, further influencing their function. These interactions can affect various biochemical pathways, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between Methyl 2-(2-imino-6-methyl-2,3-dihydro-1,3-benzothiazol-3-yl)acetate and related derivatives:

Compound Molecular Formula Substituents Molecular Weight (g/mol) Key Properties
This compound (Target) C₁₁H₁₃N₂O₂S 6-methyl, 2-imino, methyl ester 249.30 (calc.) Moderate polarity; potential for hydrogen bonding via imino and ester groups.
Methyl (2-imino-6-methoxy-1,3-benzothiazol-3(2H)-yl)acetate hydrobromide () C₁₁H₁₃BrN₂O₃S 6-methoxy, hydrobromide counterion 333.20 Enhanced crystallinity due to bromide ion; higher solubility in polar solvents.
Methyl 2-[(2Z)-6-methoxy-2-{[4-(piperidine-1-sulfonyl)benzoyl]imino}-2,3-dihydro-1,3-benzothiazol-3-yl]acetate () C₂₃H₂₅N₃O₆S₂ 6-methoxy, piperidine-sulfonyl benzoyl group 503.59 Increased steric bulk; potential for targeting sulfonyl-binding enzymes.
Ethyl 2-[(2Z)-6-sulfamoyl-2-[(3,4,5-triethoxybenzoyl)imino]-2,3-dihydro-1,3-benzothiazol-3-yl]acetate () C₂₄H₂₉N₃O₈S₂ 6-sulfamoyl, triethoxybenzoyl group 551.63 High molecular weight; likely low solubility in aqueous media.

Key Findings:

Bulky substituents (e.g., piperidine-sulfonyl in ) increase steric hindrance, which may limit membrane permeability but improve target specificity in biological systems .

Synthetic Pathways: The target compound could be synthesized via condensation of 2-amino-6-methylbenzenethiol with methyl glycidate, mirroring the method in but with modified starting materials . Hydrolysis and pH adjustment (as in ) might be critical for isolating intermediates during synthesis .

Structural and Crystallographic Insights :

  • Derivatives with counterions (e.g., hydrobromide in ) exhibit improved crystallinity, facilitating X-ray diffraction studies using SHELXL () .
  • The dihydrobenzothiazole core enables planar stacking interactions, but bulky substituents (e.g., triethoxybenzoyl in ) disrupt this packing, reducing melting points .

Functional Implications: The imino group in all compounds serves as a hydrogen bond donor, critical for binding to biological targets like kinases or proteases. Ester groups (methyl or ethyl) influence metabolic stability; methyl esters are typically more resistant to hydrolysis than ethyl analogs .

Biological Activity

Methyl 2-(2-imino-6-methyl-2,3-dihydro-1,3-benzothiazol-3-yl)acetate is an organic compound with significant biological activity. This compound features a benzothiazole moiety, which is known for its diverse pharmacological properties. The following sections will explore its synthesis, biological activity, and potential applications, supported by relevant data and research findings.

  • Molecular Formula : C11_{11}H12_{12}N2_{2}O2_{2}S
  • Molecular Weight : 236.29 g/mol
  • CAS Number : 1706456-78-1

Synthesis

The synthesis of this compound typically involves several steps, including the formation of the benzothiazole structure followed by the introduction of the imino and acetate groups. Common reagents used in these reactions include hydrogen peroxide for oxidation and lithium aluminum hydride for reduction .

Antimicrobial Properties

Preliminary studies have indicated that this compound exhibits notable antimicrobial activity. Research has shown that compounds with similar structures possess moderate to potent antimicrobial effects against various pathogens such as Staphylococcus aureus, Escherichia coli, and Candida tropicalis when tested at concentrations around 50 mg/mL .

Anticancer Activity

In vitro studies have demonstrated that this compound can inhibit the growth of cancer cells. For instance, compounds derived from benzothiazole derivatives have shown promising results in inhibiting cancer cell lines through mechanisms that may involve apoptosis induction and cell cycle arrest. The structure of this compound allows it to effectively bind to specific enzymes and receptors involved in cancer progression .

The unique structural components of this compound facilitate interactions with biological targets. These interactions may lead to the modulation of enzyme activities or disruption of cellular pathways critical for pathogen survival or cancer cell proliferation. Ongoing research aims to elucidate the detailed mechanisms through which this compound exerts its biological effects .

Table 1: Summary of Biological Activities

Activity TypeTest Organisms/Cell LinesConcentration TestedObserved Effect
AntimicrobialS. aureus, E. coli, C. tropicalis50 mg/mLModerate to potent inhibition
AnticancerVarious human cancer cell linesVariesInhibition of cell growth; apoptosis induction

Notable Research Findings

  • A study reported that benzothiazole derivatives exhibit significant cytotoxicity against human cancer cell lines, suggesting that this compound could be a lead compound in anticancer drug development .
  • Molecular docking studies have indicated favorable binding interactions between this compound and key enzymes involved in cancer metabolism and antimicrobial resistance .

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